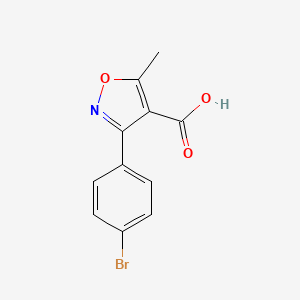

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Descripción general

Descripción

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound that features a bromophenyl group attached to an isoxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoacetophenone with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring under acidic conditions. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and reduce waste.

Análisis De Reacciones Químicas

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters, amides, and carbamates.

Key Reactions and Conditions

- Ester Hydrolysis : The methyl or ethyl ester derivatives are saponified using LiOH in THF/water at room temperature, followed by acidification to yield the free acid .

- Curtius-Type Reaction : Reaction with diphenylphosphoryl azide (DPPA) and alcohols (e.g., (R)-1-phenylethanol) in toluene generates carbamates via an intermediate isocyanate .

Coupling Reactions

The carboxylic acid participates in peptide-like couplings to form amides or activated intermediates.

Example Protocol

Amide Formation :

- Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in toluene .

- React the acid chloride with amines (e.g., trifluoromethylaniline) in the presence of triethylamine at 0–50°C to form amides .

Key Conditions :

- Solvents: Toluene, acetonitrile, or chlorinated solvents.

- Bases: Triethylamine or N,N-diisopropylethylamine.

Functionalization of the Bromophenyl Group

The bromine atom on the phenyl ring enables cross-coupling reactions, though direct examples are sparse in the provided sources.

Hypothetical Reactions (Based on Analogous Systems)

- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids to form biaryl systems.

- Nucleophilic Aromatic Substitution : Replacement of bromine with nucleophiles (e.g., amines, alkoxides) under catalytic conditions.

Heterocycle Stability and Reactivity

The isoxazole ring remains intact under standard reaction conditions but may participate in:

- Electrophilic Aromatic Substitution : Bromination or nitration at the methyl group or phenyl ring.

- Redox Reactions : Oxidation of the methyl group to a carboxylic acid (requires harsh conditions).

Decarboxylation

Under thermal or basic conditions, the carboxylic acid may undergo decarboxylation.

Reported Example :

Critical Analysis of Reaction Mechanisms

Aplicaciones Científicas De Investigación

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Materials Science: The compound is used in the development of liquid crystalline materials and polymers with unique electronic and optical properties.

Organic Synthesis: It is a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.

Mecanismo De Acción

The mechanism of action of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The isoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains a hydroxy group on the phenyl ring, which can influence its chemical reactivity and biological activity.

3-(4-Bromophenyl)propionic acid: This compound lacks the isoxazole ring but shares the bromophenyl group, making it useful for comparison in terms of reactivity and applications.

Uniqueness

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of both the isoxazole ring and the carboxylic acid group, which provide a combination of electronic and steric properties that can be exploited in various chemical reactions and applications.

Actividad Biológica

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, particularly in oncology and antimicrobial contexts.

Chemical Structure and Properties

The compound's structure is defined by its isoxazole ring, which is substituted with a bromophenyl group and a carboxylic acid moiety. The molecular formula is , and its structural representation can be summarized as follows:

- SMILES : CC1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O

- InChI : InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15)

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, potentially inhibiting those involved in metabolic pathways. Such interactions can alter metabolic fluxes, influencing cellular processes crucial for therapeutic efficacy.

Cellular Effects

The compound modulates several cellular processes:

- Cell Signaling Pathways : It affects pathways related to cell growth and apoptosis, indicating potential roles in cancer treatment.

- Gene Expression : The compound influences gene expression by interacting with transcription factors, which may lead to altered protein production.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound against various cancer cell lines.

Efficacy Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Chronic Myelogenous Leukemia (K562) | 15.4 | Significant growth inhibition |

| Prostate Cancer (PC3) | 12.3 | Moderate growth inhibition |

| Colon Cancer (SW620) | 18.7 | Significant growth inhibition |

| Human Kidney Cancer (Caki 1) | 14.5 | Moderate growth inhibition |

These results suggest that the compound has a notable capacity to inhibit cell proliferation across multiple cancer types.

The anticancer effects are primarily attributed to:

- Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells.

- Oxidative Stress : Treatment increases reactive oxygen species (ROS) levels, contributing to its anticancer effects by promoting oxidative stress within tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Candida albicans | 0.0048 |

These findings indicate the compound's potential as an antimicrobial agent, suggesting broad-spectrum efficacy against various pathogens.

Case Studies and Research Findings

Several case studies have underscored the biological significance of this compound:

- Antitumor Effects : A study highlighted that treatment with the compound significantly inhibited cell proliferation through apoptosis induction and modulation of cell cycle regulators.

- Oxidative Stress Induction : Research indicated that increased ROS levels lead to oxidative stress in cancer cells, a known mechanism for inducing cell death.

- Comparative Studies : Structural modifications of the compound have shown enhanced biological activity compared to other derivatives, particularly regarding anticancer efficacy .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWRRPFCWHWFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624551 | |

| Record name | 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91182-58-0 | |

| Record name | 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.